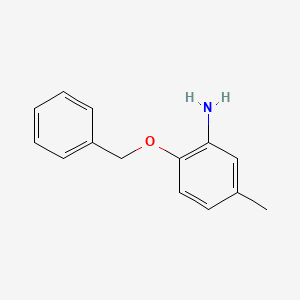

2-(Benzyloxy)-5-methylaniline

Overview

Description

2-(Benzyloxy)-5-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a benzyl ether group attached to the nitrogen atom of an aniline ring, with a methyl group at the para position relative to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-methylaniline typically involves the reaction of 2-hydroxy-5-methylaniline with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyl ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

2-(Benzyloxy)-5-methylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in pharmaceuticals due to its structural similarity to known bioactive molecules.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyl ether group can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

2-(Benzyloxy)aniline: Lacks the methyl group at the para position.

5-Methylaniline: Lacks the benzyl ether group.

2-(Methoxy)-5-methylaniline: Features a methoxy group instead of a benzyloxy group.

Uniqueness

2-(Benzyloxy)-5-methylaniline is unique due to the presence of both the benzyl ether and methyl groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups can enhance its utility in various applications compared to similar compounds.

Biological Activity

2-(Benzyloxy)-5-methylaniline (CAS Number: 19499-88-8) is an organic compound characterized by a benzyloxy group attached to a 5-methylaniline structure. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of human monoamine oxidases (hMAOs), which are critical enzymes in neurotransmitter metabolism. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₄H₁₅NO

- Molecular Weight : 213.28 g/mol

The compound features both amine and ether functionalities, contributing to its reactivity and potential interactions with biological targets. The presence of the benzyloxy group is significant, as compounds with similar structures have shown notable biological activities.

Inhibition of Monoamine Oxidases

Research indicates that this compound exhibits inhibitory effects on hMAOs, particularly hMAO-B. Inhibition of these enzymes is relevant for treating neurodegenerative disorders like Parkinson's disease. Selective inhibitors of hMAO-B can help manage symptoms by increasing levels of neurotransmitters such as dopamine.

- Mechanism of Action : The compound likely stabilizes enzyme-ligand complexes through π-π stacking interactions, which is crucial for optimizing its efficacy and selectivity in therapeutic applications.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals variations in biological activity based on substituent positioning:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Benzyloxy)-5-methylaniline | Similar amine and ether functionalities | Different positional isomer affecting biological activity |

| 4-(Benzyloxy)-2-methylaniline | Variation in substitution pattern | Potentially different pharmacological profiles |

| Safinamide | Contains benzyloxy and indole motifs | Known for dual inhibition of hMAO-A and hMAO-B |

This table illustrates how slight modifications can lead to significant differences in function and therapeutic potential.

Study on MAO Inhibition

A study focused on derivatives similar to this compound evaluated their MAO inhibitory activities. The representative compound 3h demonstrated potent selective MAO-B inhibitory activity with an IC50 value of 0.062 µM, indicating strong potential for further development against Parkinson's disease .

The study also highlighted that the inhibition mode was competitive and reversible, providing insights into the mechanism through which these compounds exert their effects. The results are summarized in the following table:

| Compound | IC50 (µM) | Inhibition Type |

|---|---|---|

| 3h | 0.062 | Competitive, Reversible |

| Rasagiline | 0.0953 | Irreversible |

| Safinamide | 0.0572 | Reversible |

This comparison underscores the efficacy of related compounds in targeting hMAO-B.

Synthesis and Characterization

Various synthetic pathways exist for preparing this compound, including reductive amination and nucleophilic aromatic substitution reactions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the structure and purity of this compound.

Properties

IUPAC Name |

5-methyl-2-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-7-8-14(13(15)9-11)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTFBZKZNBBYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.